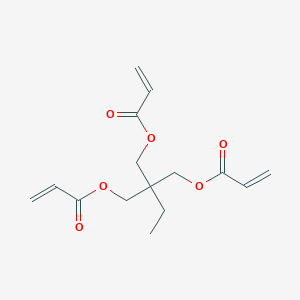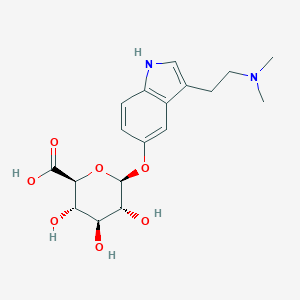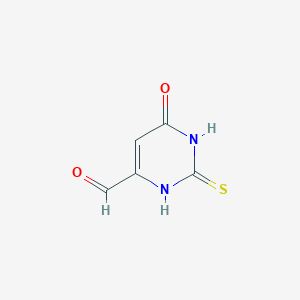
Heptahelicene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptahelicene is a polycyclic aromatic hydrocarbon with seven fused benzene rings. It is a chiral molecule with a helical structure, which makes it an interesting subject for scientific research. In recent years, heptahelicene has gained attention due to its potential applications in various fields, including materials science, chemistry, and biology.
Applications De Recherche Scientifique
1. Electron Spin Filtering
Heptahelicene molecules, when adsorbed on metal surfaces, demonstrate chirality-dependent electron spin filtering. Interaction with photoelectrons results in preferential transmission of one spin component, strongly related to the helical sense of the molecules. This is important in the study of spintronics and electronic transport influenced by spin-orbit coupling (Kettner et al., 2018).
2. Synthesis and Self-Assembly
Heptahelicene-2-carboxylic acid synthesized from naphthalene demonstrates the capability to self-assemble into nanowire-like aggregates on surfaces like calcite. This is significant in nanotechnology and material science for developing nanostructures (Rybáček et al., 2011).
3. Two-dimensional Separation of Enantiomers
On certain surfaces, like Cu(111), heptahelicene enantiomers separate into distinct domains. This property is explored for potential applications in chiral separations and surface chemistry (Ernst et al., 2001).
4. Adsorption Studies
The adsorption behavior of heptahelicene on various metal surfaces like Ni(111) has been studied. These studies contribute to understanding molecule-surface interactions, essential in the design of molecular electronic devices (Ernst et al., 2003).
5. Nucleation and Crystallization
Heptahelicene's role in two-dimensional nucleation and crystallization on surfaces like copper(100) provides insights into the development of homochiral domains, relevant in materials science and crystal engineering (Seibel et al., 2014).
6. Chiral Recognition on Surfaces
The ability of heptahelicene derivatives to self-assemble into racemic structures on noble metal surfaces like Ag(111) and Au(111) demonstrates its potential in creating ordered molecular assemblies, which is a crucial aspect of nanoscale design and molecular engineering (Mairena et al., 2019).
7. Molecular Self-Assembly on Insulating Substrates
Heptahelicene-2-carboxylic acid's ability to form wire-like nanostructures on insulating substrates like calcite highlights its application in creating unidirectional molecular nanostructures, vital in nanotechnology and surface science (Rahe et al., 2010).
8. Chirality-Induced Spin Selectivity Studies
Studies of heptahelicene molecules deposited on ferromagnetic substrates like Co and Fe explore the chirality-induced spin selectivity (CISS) phenomenon, which is central to applications in spintronics and molecular electronics (Safari et al., 2022).
Propriétés
Numéro CAS |
16914-68-4 |
|---|---|
Nom du produit |
Heptahelicene |
Formule moléculaire |
C30H18 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
heptacyclo[16.12.0.02,15.03,12.04,9.021,30.024,29]triaconta-1(18),2(15),3(12),4,6,8,10,13,16,19,21(30),22,24,26,28-pentadecaene |
InChI |
InChI=1S/C30H18/c1-3-7-25-19(5-1)9-11-21-13-15-23-17-18-24-16-14-22-12-10-20-6-2-4-8-26(20)28(22)30(24)29(23)27(21)25/h1-18H |
Clé InChI |
ZADYHNRFHQXTOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=C4C6=C(C=C5)C=CC7=CC=CC=C76)C=C3 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=C4C6=C(C=C5)C=CC7=CC=CC=C76)C=C3 |
Autres numéros CAS |
16914-68-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




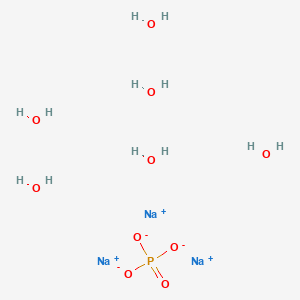
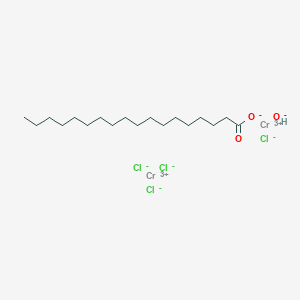
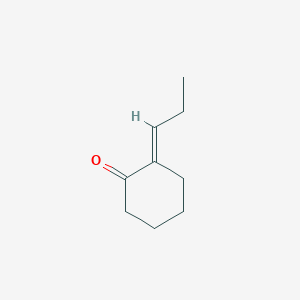

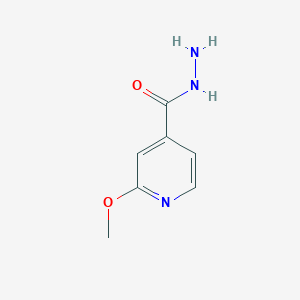

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
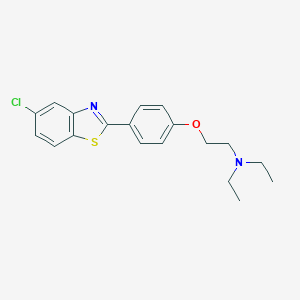
![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)

